N-Fmoc-7-F-DL-tryptophan
Description
Significance of Non-Canonical Amino Acids in Peptide and Protein Research Methodologies
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 genetically encoded protein building blocks. nih.govmdpi.com Their integration into peptides and proteins allows for the introduction of novel chemical functionalities, enabling researchers to probe and manipulate biological processes with unprecedented precision. nih.govacs.org The use of ncAAs has become a cornerstone of modern chemical biology, facilitating advancements in drug discovery, protein engineering, and the fundamental understanding of protein structure and function. nih.govwalshmedicalmedia.com
The incorporation of ncAAs can confer a range of desirable properties, including:
Enhanced Stability: Modifications can increase resistance to proteolytic degradation, a significant hurdle in the development of peptide-based therapeutics. walshmedicalmedia.comresearchgate.net
Conformational Control: The introduction of sterically demanding or conformationally constrained ncAAs can help to stabilize specific secondary structures, such as helices and sheets. mdpi.comacs.org
Novel Probes: ncAAs can serve as spectroscopic or biophysical probes, allowing for the study of protein dynamics, folding, and interactions in real-time. rsc.orgresearchgate.net
Modified Biological Activity: The replacement of natural amino acids with ncAAs can modulate the binding affinity and specificity of peptides and proteins for their targets. acs.org
The synthesis of peptides containing ncAAs is often achieved through solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to a growing peptide chain. nih.gov For this purpose, the amino acids must be protected to prevent unwanted side reactions. A common protecting group for the amine functionality is the fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov This leads to the use of building blocks like N-Fmoc-7-F-DL-tryptophan in the synthesis of modified peptides.
Structure
3D Structure
Properties
Molecular Formula |
C26H21FN2O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H21FN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31) |
InChI Key |
VSKNZCGVDSEOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5F)C(=O)O |
Origin of Product |
United States |
Solid Phase Peptide Synthesis Spps Applications of N Fmoc 7 F Dl Tryptophan
General Principles and Advantages of Fmoc-Based SPPS for Fluorinated Amino Acids
Fmoc-based SPPS is a widely used method for synthesizing peptides. semanticscholar.orgacs.org It involves the stepwise addition of amino acids to a growing peptide chain that is attached to an insoluble resin support. peptide.comasm.org The key to this methodology is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the Nα-amino function of the amino acids. beilstein-journals.org
The primary advantage of the Fmoc/tBu strategy is its orthogonality. The Fmoc group is labile to basic conditions (typically piperidine), while the side-chain protecting groups (like t-butyl) and the resin linkage are cleaved by acid (usually trifluoroacetic acid, TFA). beilstein-journals.orgiris-biotech.de This orthogonal scheme avoids the harsh, repetitive acid treatments required in the older Boc/Bzl strategy, which can lead to side reactions, especially with sensitive residues. nih.govnih.gov The milder conditions of Fmoc chemistry are more compatible with a variety of modified amino acids, including fluorinated ones. nih.gov
The introduction of fluorine atoms into amino acids can significantly alter the properties of the resulting peptides, including their hydrophobicity, pKa values, metabolic stability, and conformational preferences. acs.org Fmoc-based SPPS provides a robust platform for incorporating these fluorinated building blocks into peptide sequences. The commercial availability of a wide range of Fmoc-protected amino acids, including non-canonical ones, has made their incorporation into peptides more straightforward. semanticscholar.org
Incorporation of N-Fmoc-7-F-DL-tryptophan into Peptide Sequences
The successful incorporation of this compound into a peptide chain via SPPS relies on optimizing several key parameters, from coupling conditions to resin selection and the minimization of side reactions.
Optimization of Coupling Conditions for Fluorinated Tryptophan Residues
The activation of the carboxylic acid group of the incoming Fmoc-amino acid is crucial for efficient peptide bond formation. For fluorinated amino acids, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxyl group.
Common coupling reagents used in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU, HATU, and HCTU, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt. These additives help to suppress racemization and improve coupling efficiency. peptide.com
For sterically hindered or electronically modified amino acids, more potent activating agents might be necessary. For instance, the use of Fmoc-amino acid fluorides, which can be prepared in situ using reagents like TFFH, has proven effective for coupling sterically demanding amino acids with low levels of racemization. nih.gov
Table 1: Common Coupling Reagents for SPPS
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DIC | Cost-effective, can be used with additives like HOBt. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Fast coupling rates, low racemization when used with additives. |
| Phosphonium Salts | PyBOP | Effective for difficult couplings. |
Recent research has also explored copper-catalyzed coupling methods, such as the Ullmann coupling, for the functionalization of tryptophan residues within peptides, demonstrating the potential for novel strategies in modifying peptide structures. rsc.org
Resin Selection and Handling for this compound Containing Peptides
The choice of solid support is critical for a successful SPPS. The resin must be compatible with the synthesis chemistry and allow for efficient cleavage of the final peptide. Polystyrene-based resins, such as Wang resin for C-terminal acids and Rink amide resin for C-terminal amides, are common choices. researchgate.net
For peptides containing sensitive residues or for the synthesis of protected peptide fragments, more acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin are preferred. peptide.comresearchgate.net The high acid lability of the 2-CTC linker allows for the cleavage of the peptide with very dilute TFA, keeping the acid-labile side-chain protecting groups intact. acs.org
The physical properties of the resin, such as its swelling capacity in different solvents, are also important. Polyethylene glycol (PEG)-grafted polystyrene (PEG-PS) supports offer improved swelling in a wider range of solvents and can enhance the solvation of the growing peptide chain, which is particularly beneficial for long or hydrophobic sequences. acs.orgthermofisher.com
Strategies for Minimizing Side Reactions During Incorporation
Several side reactions can occur during the incorporation of amino acids in Fmoc-SPPS. For tryptophan residues, the indole (B1671886) side chain is susceptible to oxidation and alkylation by reactive species generated during the cleavage of other protecting groups. thermofisher.com The use of a Boc protecting group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) is a common strategy to prevent these side reactions. peptide.com
Racemization is another potential issue, especially for amino acids like cysteine and histidine. nih.gov The choice of coupling method and the use of additives like HOBt are crucial for minimizing epimerization. peptide.com For tryptophan, while less prone to racemization than some other amino acids, careful control of coupling conditions is still important.
Aggregation of the growing peptide chain on the resin can lead to incomplete coupling and deprotection steps. This can be mitigated by using specialized resins (e.g., PEG-based), chaotropic salts, or by incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb). acs.orgpeptide.com
Cleavage and Deprotection Procedures for Peptides Containing 7-Fluoro-DL-tryptophan
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.
Chemical Reagents and Conditions for Global Deprotection
In Fmoc-SPPS, global deprotection is typically achieved by treating the peptidyl-resin with a strong acid, most commonly TFA. sigmaaldrich.com During this process, reactive cationic species are generated from the cleavage of the protecting groups. These can alkylate sensitive residues like tryptophan. To prevent this, nucleophilic scavengers are added to the cleavage cocktail. sigmaaldrich.com
A common and effective cleavage cocktail for most sequences is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v). sigmaaldrich.com TIS is an efficient scavenger for the trityl cations generated from Trt-protected residues. sigmaaldrich.com For peptides containing multiple sensitive residues, more complex and potent scavenger mixtures, such as Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol), may be necessary. sigmaaldrich.compeptide.com
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
| Cocktail | Composition | Applications and Notes |
|---|---|---|
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, good for peptides with Arg(Pbf) and Trp(Boc). sigmaaldrich.com |
| Reagent K | TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) | A "universal" cocktail for peptides with multiple sensitive residues. peptide.com |
The choice of cleavage cocktail and the reaction time depend on the amino acid composition of the peptide and the protecting groups used. thermofisher.com For instance, peptides containing arginine protected with the more acid-labile Pbf group can be deprotected more readily than those with the Mtr group, which may require longer cleavage times or harsher conditions. sigmaaldrich.com The presence of the electron-withdrawing fluorine atom in 7-fluoro-tryptophan is not expected to significantly alter the standard cleavage procedures, but careful optimization is always recommended.
Following cleavage, the crude peptide is typically precipitated from the TFA solution by the addition of cold diethyl ether, collected by filtration or centrifugation, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). thermofisher.compeptide.com
Advanced Applications of 7 Fluoro Dl Tryptophan As a Spectroscopic Probe
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide and Protein Research
The use of fluorine-19 (¹⁹F) NMR spectroscopy in protein research offers significant advantages. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, providing excellent sensitivity. anu.edu.aunih.gov Crucially, fluorine is virtually absent from biological systems, which means that ¹⁹F NMR spectra of labeled proteins are free from background signals. anu.edu.aunih.govacs.org Furthermore, the ¹⁹F chemical shift is exceptionally sensitive to the local chemical and electrostatic environment, making it a precise reporter of structural and conformational changes. anu.edu.aunih.govnih.gov
Site-Specific Labeling for Conformational Analysis and Dynamics
A primary challenge in utilizing ¹⁹F NMR is the precise placement of the fluorine probe within the protein structure. Sophisticated genetic encoding systems have been developed to address this, enabling the site-specific incorporation of 7-fluoro-L-tryptophan. nih.govacs.org By engineering a mutant aminoacyl-tRNA synthetase, researchers can direct the incorporation of 7-fluoro-L-tryptophan in response to a specific codon, such as an amber stop codon. anu.edu.aunih.govacs.org This methodology allows for the production of a protein where only a single, predetermined tryptophan residue is replaced by its fluorinated analog. anu.edu.au
Monitoring Ligand Binding and Protein-Protein Interactions
The sensitivity of the ¹⁹F chemical shift to changes in the local environment makes 7-fluorotryptophan an ideal probe for monitoring binding events. nih.govacs.org When a ligand binds to a protein near the fluorinated residue, it alters the local electronic environment, resulting in a measurable change in the ¹⁹F NMR spectrum. nih.gov
A clear demonstration of this application is the study of the Zika virus NS2B-NS3 protease (ZiPro). anu.edu.aunih.gov By systematically replacing each of the six tryptophan residues in ZiPro with 7-fluorotryptophan, researchers could monitor the interaction of the protease with an inhibitor. anu.edu.au Upon addition of the inhibitor, distinct changes in the ¹⁹F chemical shifts were observed, allowing for site-selective monitoring of the binding event and its effect on the protein's conformation. anu.edu.aunih.govacs.org This method provides valuable information on which parts of the protein are involved in ligand recognition and the conformational changes that accompany binding. nih.govacs.org
Characterization of Protein Structure and Reactivity Environments
The chemical shift of a ¹⁹F nucleus incorporated into a protein is a sensitive reporter of the tertiary structure and the specific microenvironment surrounding the probe. acs.orgnih.gov It is exquisitely responsive to factors such as van der Waals packing, local electrostatic fields, and solvent exposure. nih.govnih.gov Therefore, by incorporating 7-fluorotryptophan at a specific site, detailed information about that local region can be obtained.
Fluorinated tryptophan derivatives, including 7-fluorotryptophan, are known to be non-perturbing probes that exhibit significant chemical shift dispersion, which helps in resolving signals from different labeled sites. nih.gov The significant influence of the local environment on ¹⁹F relaxation rates has also been systematically studied, providing a framework for interpreting dynamic data from fluorotryptophan-labeled proteins. nih.gov These properties allow researchers to map structural features, assess solvent accessibility, and characterize the electrostatic nature of specific sites within a protein. nih.gov
In-Cell ¹⁹F NMR Spectroscopy Methodologies
Studying proteins within the complex and crowded environment of a living cell presents a significant challenge for many biophysical techniques. However, ¹⁹F NMR is well-suited for such "in-cell" studies precisely because of the lack of natural fluorine background in biological systems. rsc.orgrsc.org The development of robust in vivo protein production systems that enable the site-specific incorporation of 7-fluorotryptophan is a critical first step for these applications. anu.edu.auacs.org
By expressing a protein labeled with 7-fluorotryptophan directly within cells, such as E. coli or mammalian cell lines, researchers can obtain high-resolution structural and dynamic information in a native context. anu.edu.aursc.orgrsc.org This allows for the investigation of protein-ligand interactions and conformational changes as they occur inside the cell, providing insights that are not accessible from in vitro studies. acs.org For instance, in-lysate 2D ¹³C–¹⁹F NMR experiments have been successfully used to resolve signals from a fluorotryptophan-labeled protein without prior purification, demonstrating the power of this approach for studying proteins in complex biological matrices. rsc.orgrsc.org
Fluorescence Spectroscopy Investigations of 7-Fluoro-DL-tryptophan Containing Constructs
While natural tryptophan is the dominant intrinsic fluorophore in most proteins, its analogs can offer unique photophysical properties. mdpi.combmglabtech.com These properties can be exploited to probe protein structure and dynamics in ways that are not possible with tryptophan itself.
Intrinsic Fluorescence Characteristics of 7-Fluoro-Tryptophan Analogs
Unlike 5-fluorotryptophan and 6-fluorotryptophan, which have quantum yields similar to natural tryptophan, 7-fluorotryptophan exhibits markedly different behavior. nih.gov Both the free 7F-Trp amino acid and proteins incorporating it are characterized by a dramatically reduced quantum yield, rendering them virtually non-fluorescent at room temperature. nih.govresearchgate.net This "silencing" of the intrinsic fluorescence is a key feature; incorporating 7F-Trp at a specific site can effectively remove the fluorescence signal from that location, which can be useful for isolating signals from other fluorophores in the protein. nih.gov
A remarkable and unusual property of 7F-Trp was discovered when incorporated into the protein cyclophilin A. nih.gov While initially non-fluorescent, exposure to UV light at 282 nm was found to be photoactivatable. nih.gov This UV exposure induces a defluorination reaction and a subsequent crosslinking of the 7F-Trp residue to a nearby phenylalanine. nih.gov This photoreaction creates a new, bright fluorophore with a large quantum yield (~0.40) and a red-shifted emission maximum at 373 nm. nih.gov This unprecedented discovery of a photo-induced, highly fluorescent Phe-Trp crosslink opens novel avenues for developing controllable, designer fluorescent protein tags for a wide range of applications. nih.gov
Table 1. Photophysical Properties of Tryptophan Analogs
| Compound | Key Fluorescence Characteristic | Quantum Yield (Approx.) | Emission Max (Approx.) | Special Properties |
|---|---|---|---|---|
| Tryptophan (Trp) | Standard intrinsic fluorophore | ~0.13 (in water) | ~350 nm | Emission is highly sensitive to the local environment's polarity. mdpi.comnist.gov |
| 5-Fluorotryptophan (5F-Trp) | Similar to natural Tryptophan | Similar to Trp | ~350 nm | Widely used as a dual fluorescence and NMR probe. nih.gov |
| 6-Fluorotryptophan (6F-Trp) | Similar to natural Tryptophan | Similar to Trp | ~350 nm | Possesses quantum yields comparable to natural Trp. nih.gov |
| 7-Fluorotryptophan (7F-Trp) | Negligible / Quenched | Significantly reduced; virtually non-fluorescent at room temperature. nih.gov | N/A | Can be photoactivated by UV light to form a new, highly fluorescent crosslink with Phenylalanine. nih.gov |
| 4-Fluorotryptophan (4F-Trp) | Negligible / Quenched | Significantly reduced; negligible fluorescence. nih.gov | N/A | Exhibits non-fluorescent features similar to 7F-Trp. nih.gov |
| 7-Azatryptophan (7ATrp) | Environment-sensitive | Strongly quenched in aqueous solvents. | ~360 nm (in hydrophobic environments) | Fluorescence is highly dependent on solvent exposure. pnas.org |
Environmental Sensitivity of 7-Fluoro-Tryptophan Fluorescence Emission
The intrinsic fluorescence of tryptophan (Trp) is notably sensitive to its local micro-environment, a property widely used to report on protein structure and dynamics. researchgate.netbmglabtech.comletstalkacademy.com Factors such as solvent polarity, temperature, pH, and the presence of quenchers can significantly alter its fluorescence emission spectrum. nih.govlnu.se Generally, when a Trp residue moves from a polar, aqueous environment to a nonpolar, hydrophobic interior of a protein during folding, a blue shift in its emission maximum and an increase in quantum yield are observed. researchgate.netbmglabtech.com
7-Fluoro-tryptophan (7F-Trp), however, displays markedly different behavior. As a free amino acid or when incorporated into proteins, 7F-Trp exhibits a dramatically reduced quantum yield compared to natural tryptophan, rendering it virtually non-fluorescent at room temperature in aqueous solutions. nih.govresearchgate.netresearchgate.net This fluorescence quenching is a key characteristic of both 4F-Trp and 7F-Trp, in contrast to 5F-Trp and 6F-Trp which have quantum yields more similar to unmodified tryptophan. nih.gov
A remarkable and highly useful feature of 7F-Trp is its photoactivatable nature. Research on cyclophilin A (CypA), where the single tryptophan residue was replaced with 7F-Trp, demonstrated that exposure to UV light (at 282 nm) induces an unusual photoreaction. nih.gov This process involves the defluorination of the 7F-Trp residue and its subsequent crosslinking to a nearby phenylalanine residue. nih.gov This reaction creates a novel, bright fluorophore with a substantial quantum yield of approximately 0.40 and a fluorescence lifetime of 2.38 ns. nih.gov The resulting fluorescence is significantly red-shifted compared to natural tryptophan. nih.gov This transformation from a non-fluorescent to a highly fluorescent state provides a powerful, controllable switch for monitoring environmental changes with high sensitivity.
The fluorescence intensity of 7F-Trp is also influenced by its solvent environment, though differently than natural Trp. In the presence of fluorinated alcohols, the decrease in fluorescence intensity of 7F-Trp is less pronounced than that of Trp. researchgate.net Furthermore, the excited-state lifetime of 7F-Trp in these solvents is modulated by weak interactions involving the fluorine atom and the solvent's fluorine and hydroxyl groups, a mechanism distinct from the polarity-dominated behavior of natural tryptophan. researchgate.net
| Property | 7F-Trp-CypA (Before UV Exposure) | Crosslinked-CypA (After UV Exposure) | Reference |
|---|---|---|---|
| Fluorescence | Negligible / Quenched | Bright Fluorophore Generated | nih.gov |
| Quantum Yield (ΦF) | Significantly Reduced | ~0.40 | nih.gov |
| Fluorescence Lifetime (τ) | Not Reported (due to quenching) | 2.38 ns | nih.gov |
| Excitation Wavelength (λex) for Reaction | 282 nm | - | nih.gov |
| Emission Maximum (λem) | Negligible (Tyrosine emission at 303 nm may be observed) | ~365 nm | nih.gov |
Applications in Protein Folding and Conformational Transitions
The study of protein folding and conformational changes is crucial for understanding protein function and misfolding-related diseases. letstalkacademy.com Tryptophan fluorescence is a primary tool for these investigations, as the emission properties of the indole (B1671886) side chain are exquisitely sensitive to its surroundings. bmglabtech.comnih.govnih.gov The incorporation of tryptophan analogs like 7F-Trp provides a more nuanced probe for dissecting these complex processes.
The unique "off-on" fluorescent behavior of 7F-Trp makes it an exceptional probe for monitoring protein folding and conformational transitions. nih.gov By incorporating 7F-Trp at a specific site, the protein is initially non-fluorescent. A conformational change that brings the 7F-Trp into proximity with an aromatic residue like phenylalanine, followed by UV irradiation, can trigger the crosslinking reaction and "turn on" a strong fluorescence signal. This provides a highly specific method for detecting defined structural rearrangements.
For instance, the kinetics of the photoactivation of 7F-Trp-CypA were monitored by recording the increase in fluorescence emission at 365 nm over time while illuminating at 282 nm. nih.gov The process followed a first-order reaction, allowing for the quantification of the rate of this structural event. nih.gov This approach can be adapted to study various dynamic processes:
Protein Folding Pathways: By placing 7F-Trp at different locations within a protein, one can probe the formation of specific tertiary contacts during the folding process.
Ligand Binding: Conformational changes induced by ligand binding can be monitored if the binding event alters the environment of the 7F-Trp probe or brings it close to a potential crosslinking partner. anu.edu.auacs.org
Protein-Protein Interactions: The formation of a protein complex can be detected if it facilitates the photo-induced crosslinking and subsequent fluorescence of a 7F-Trp residue located at the interaction interface.
| Experimental Parameter | Observation | Interpretation | Reference |
|---|---|---|---|
| System Studied | Cyclophilin A with single W121 residue replaced by 7F-Trp. | Provides a specific site for probing. | nih.gov |
| Method | Time-dependent fluorescence measurement during UV (282 nm) illumination. | Monitors the kinetics of the photoactivation process. | nih.gov |
| Kinetic Analysis | Fluorescence intensity increase follows a single-exponential function. | Indicates a first-order reaction. | nih.gov |
| Rate Constant | 0.060 ± 0.001 min⁻¹ | Quantifies the speed of the conformational/chemical change. | nih.gov |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins and peptides in solution. nih.gov The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. The peptide backbone amides are the primary chromophores in the far-UV region (190-250 nm), and their arrangement in regular secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra. nih.gov
The incorporation of fluorinated amino acids such as 7-fluoro-tryptophan can serve as a valuable tool in CD studies. While the primary analysis focuses on the peptide backbone, the introduction of a probe can provide additional information. However, it is crucial to recognize that fluorescent labeling can sometimes induce conformational changes in the peptide. nih.gov Therefore, careful evaluation of the CD spectra of labeled versus unlabeled peptides is necessary to detect any structural alterations. nih.gov
For example, an α-helical conformation typically shows two negative bands around 222 nm and 208 nm and a strong positive band near 192 nm. nih.govresearchgate.net A β-sheet structure is characterized by a negative band near 217 nm and a positive band around 195 nm. nih.gov Random coil or disordered structures exhibit a strong negative band below 200 nm. researchgate.net By comparing the CD spectrum of a peptide containing 7F-Trp with its non-fluorinated counterpart, researchers can assess whether the fluorine substitution perturbs the secondary structure. This is a critical control experiment when using 7F-Trp as a probe for fluorescence or NMR studies, ensuring that the observed functional or dynamic changes are not artifacts of structural disruption caused by the probe itself.
| Secondary Structure | Positive Peaks (nm) | Negative Peaks (nm) | Reference |
|---|---|---|---|
| α-Helix | ~192 | ~208, ~222 | nih.gov |
| β-Sheet | ~195 | ~217 | nih.gov |
| Random Coil | ~212 (weak) | < 200 (strong) | researchgate.net |
Structural and Conformational Consequences of 7 Fluorotryptophan Incorporation
Impact on Peptide and Protein Local and Global Conformation
The introduction of 7F-Trp is often intended to be a structurally conservative modification, allowing it to serve as a probe without significantly disrupting the native conformation. acs.orgdigitellinc.com However, research indicates that even this subtle change can have measurable effects on both local and global peptide and protein structures.
In a systematic study using the Trpzip2 β-hairpin peptide, which relies on tryptophan-tryptophan interactions for folding, the impact of various fluorotryptophan isomers was examined. When 7F-Trp was incorporated at position 9 (a "face" position), it was found to weaken the key edge-to-face aromatic interaction with the tryptophan at position 4. researchgate.net This weakening is attributed to the electron-withdrawing nature of the fluorine atom, which reduces the electron density of the indole-π system. researchgate.net
Influence on Local Hydrophobicity and pKa Values of Proximal Functional Groups
The substitution of a hydrogen atom with a fluorine atom is designed to create minimal steric and hydrophobic disruption. acs.org The C-F bond is similar in length to a C-H bond, and the hydrophobicity is considered to be comparable, thus preserving the fundamental interactions driven by the tryptophan side chain. acs.org
However, the strong electronegativity of the fluorine atom can significantly influence the local electronic environment. This is evident in the acidity (pKa) of the amino acid's own functional groups. A direct comparison of the ground-state pKa values for tryptophan and 7-fluorotryptophan shows a notable change, particularly for the amino group.
| Amino Acid | pKa1 (Carboxyl Group) | pKa2 (Amino Group) |
|---|---|---|
| Tryptophan | 1.69 | 10.32 |
| 7-Fluorotryptophan | 1.48 | 7.37 |
Data sourced from pH titration curves. doi.org
The data shows that the fluorine atom's electron-withdrawing effect lowers the pKa of both the carboxyl and, more dramatically, the amino group. doi.org This indicates that the 7-fluoroindole (B1333265) moiety can alter the charge distribution within the molecule. When incorporated into a peptide, this effect could similarly influence the pKa values of nearby acidic or basic side chains (e.g., aspartic acid, glutamic acid, lysine, histidine), thereby modulating electrostatic interactions that are critical for protein structure and function.
Induction of Conformational Constraints and Directed Self-Assembly
While tryptophan itself is known to play a significant role in directing the self-assembly of peptides into higher-order structures like nanofibers and hydrogels through hydrophobic and π-π stacking interactions, the specific role of 7F-Trp in this process is less defined. nih.govrsc.org The indole (B1671886) ring is a key motif in stabilizing protein structures and promoting molecular binding, which drives the formation of self-assembled nanostructures. nih.govnih.gov
The introduction of a fluorine atom onto the indole ring modifies its electronic properties, which could potentially modulate the π-π stacking interactions that are crucial for self-assembly. While not a "constraint" in the sense of a covalent cyclization, this electronic tuning can influence the preferential packing and orientation of peptide chains. nih.gov However, current research primarily focuses on using 7F-Trp as a probe rather than a tool to induce specific conformational constraints or to direct self-assembly pathways. The subtle conformational shifts it causes, such as weakening certain CH/π interactions, can be seen as a minor modulation of the conformational landscape rather than the imposition of a rigid structure. researchgate.net
Comparative Analysis with Other Fluorinated Tryptophan Isomers and Analogs
The effects of fluorination on tryptophan are highly dependent on the position of the fluorine atom on the indole ring. Comparative studies of 4F-, 5F-, 6F-, and 7F-Trp reveal significant differences in their photophysical properties and their impact on peptide stability.
For instance, 4F- and 7F-Trp exhibit significantly reduced fluorescence quantum yields at room temperature compared to natural tryptophan, while 5F- and 6F-Trp have quantum yields that are much more similar to the parent amino acid. researchgate.net This makes 7F-Trp less suitable as a fluorescent reporter but an excellent and sensitive probe for 19F NMR due to the lack of background signal in biological systems. acs.orgdigitellinc.com
In the context of peptide stability, the positioning of the fluorine atom dictates its effect on key intramolecular interactions. In the Trpzip2 peptide model, the impact on stability varies depending on which isomer is used and where it is placed.
| Isomer | Common Application | Notable Impact on Trpzip2 Stability |
|---|---|---|
| 4-Fluorotryptophan | 19F NMR Probe | Can alter peptide stability depending on position. |
| 5-Fluorotryptophan | Fluorescence & 19F NMR Probe | Can alter peptide stability depending on position. |
| 6-Fluorotryptophan | Fluorescence & 19F NMR Probe | Weakened turn-NH/π interactions when at face-position 9. researchgate.net |
| 7-Fluorotryptophan | 19F NMR Probe | Weakened edge-to-face CH/π interactions when at face-position 9. researchgate.net |
Comparative overview of common fluorotryptophan isomers.
These differences highlight that while all monofluorinated tryptophans are structurally similar to the native amino acid, their distinct electronic properties provide a toolkit for finely tuning and probing peptide and protein structure and stability in a position-specific manner. researchgate.netdigitellinc.com
Methodologies for Genetic Incorporation of Fluorinated Tryptophans into Proteins
Engineering of Aminoacyl-tRNA Synthetases for Site-Specific Incorporation
The cornerstone of site-specific unnatural amino acid incorporation is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. This pair must function independently of the host cell's endogenous aaRSs and tRNAs, ensuring that the unnatural amino acid is exclusively and efficiently charged onto the orthogonal tRNA and not recognized by the host's synthetases. Similarly, the engineered aaRS should not recognize any of the canonical amino acids.
A prominent and highly successful scaffold for engineering new specificities for fluorinated tryptophans is the pyrrolysyl-tRNA synthetase (PylRS) from archaea such as Methanosarcina mazei and Methanosarcina barkeri. portlandpress.commdpi.com The PylRS/tRNAPyl pair is naturally orthogonal in bacteria and eukaryotes, making it an excellent starting point for directed evolution. portlandpress.comnih.gov Researchers have employed library selection systems and semi-rational design to create PylRS variants that specifically recognize different fluorotryptophan isomers. anu.edu.auacs.orgnih.gov For instance, a mutant aminoacyl-tRNA synthetase was identified through a library selection system that facilitates the site-specific incorporation of 7-fluoro-L-tryptophan. anu.edu.auacs.orgnih.gov
The engineering process often involves creating a library of PylRS mutants with randomized amino acid residues in the active site, which is responsible for substrate recognition. These libraries are then subjected to selection pressures in the presence of the desired fluorinated tryptophan and the absence of canonical amino acids. This process enriches for synthetase variants that are active and specific for the target unnatural amino acid. For example, genetic encoding systems have been developed for the site-selective incorporation of 4-fluorotryptophan, 5-fluorotryptophan, 6-fluorotryptophan, and 7-fluorotryptophan. acs.orgnih.gov
Another aaRS/tRNA pair that has been engineered for this purpose is the tryptophanyl-tRNA synthetase (TrpRS)/tRNATrp pair from Saccharomyces cerevisiae. rice.edu By modifying the active site of the ScTrpRS, variants have been evolved to charge fluorinated tryptophan analogs onto its cognate tRNA. rice.edu
Table 1: Examples of Engineered Aminoacyl-tRNA Synthetases for Fluorinated Tryptophan Incorporation
| Synthetase Scaffold | Target Fluorinated Tryptophan | Engineering Approach | Reference |
| M. mazei PylRS | 7-fluoro-L-tryptophan | Library Selection | anu.edu.aunih.gov |
| ISO4-G1 PylRS | 4-F-Trp, 5-F-Trp, 6-F-Trp | Library Screening (FACS) | acs.org |
| S. cerevisiae TrpRS | 3-(1-naphthyl)-alanine, 1-methyl-tryptophan, etc. | Active-site mutagenesis and selection | rice.edu |
Strategies Utilizing Amber Stop Codons for Unnatural Amino Acid Mutagenesis
The most common strategy for the site-specific incorporation of unnatural amino acids, including fluorinated tryptophans, is through the suppression of a nonsense codon, most frequently the amber stop codon (UAG). portlandpress.comnih.govfrontiersin.org In the genetic code, three codons (UAG, UAA, and UGA) signal the termination of translation. By repurposing one of these codons, a new "sense" codon can be created for an unnatural amino acid. The amber codon is often chosen due to its lower frequency of use in many organisms compared to the other two stop codons. portlandpress.com
This strategy requires an orthogonal suppressor tRNA that recognizes the UAG codon. The anticodon of the orthogonal tRNA is mutated to CUA, allowing it to base-pair with the UAG codon on the messenger RNA (mRNA) during translation. This suppressor tRNA is then exclusively charged with the desired fluorinated tryptophan by the co-expressed engineered orthogonal aaRS. When the ribosome encounters the in-frame UAG codon in the mRNA sequence of the target protein, instead of termination, the fluorinated tryptophan-charged suppressor tRNA binds, and the unnatural amino acid is incorporated into the growing polypeptide chain. nih.gov
The efficiency of this process, known as amber suppression, can be influenced by the sequence context surrounding the UAG codon and the competition with the host's release factors, which normally recognize stop codons and terminate translation. nih.govoup.com However, the development of highly efficient and orthogonal aaRS/tRNA pairs has made this a robust and widely used method. frontiersin.orgnih.gov Genetic encoding systems have been successfully developed for the site-selective incorporation of various fluorotryptophans in response to an amber stop codon. acs.orgnih.gov
Expression Systems and Considerations for Protein Production
The production of proteins containing fluorinated tryptophans can be achieved in both prokaryotic and eukaryotic expression systems. Escherichia coli is a commonly used prokaryotic host due to its rapid growth, ease of genetic manipulation, and high protein yields. frontiersin.org The orthogonal PylRS/tRNAPyl and TrpRS/tRNATrp pairs have been shown to function efficiently in E. coli for the incorporation of fluorinated tryptophan analogs. mdpi.comrice.edu
More recently, these systems have been successfully implemented in eukaryotic cells, including mammalian cells such as HEK 293T. rsc.orgnih.govnih.gov This allows for the study of proteins with site-specifically incorporated fluorinated tryptophans in a more native cellular environment and enables the production of complex proteins that require eukaryotic post-translational modifications. rsc.orgnih.gov For instance, pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs have been developed for the site-specific encoding of a variety of fluorinated phenylalanine amino acids in both E. coli and mammalian cells. nih.gov
Several factors need to be considered for efficient protein production. The concentration of the fluorinated tryptophan in the growth medium must be optimized to ensure sufficient uptake and availability for charging by the engineered synthetase. The expression levels of the orthogonal aaRS and tRNA can also impact the efficiency of incorporation. Furthermore, potential cytotoxicity of the unnatural amino acid or the components of the orthogonal system needs to be assessed. nih.govresearchgate.net The fidelity of incorporation is another crucial aspect, and the engineered synthetase must exhibit high specificity for the desired fluorinated tryptophan over any canonical amino acids to prevent misincorporation.
Table 2: Comparison of Expression Systems for Proteins with Fluorinated Tryptophans
| Expression System | Advantages | Disadvantages |
| E. coli | Rapid growth, high protein yields, cost-effective, well-established genetic tools | Lack of eukaryotic post-translational modifications, potential for protein misfolding |
| Mammalian Cells (e.g., HEK 293T) | Native cellular environment, proper protein folding and post-translational modifications | Slower growth, lower protein yields, more complex and expensive culture conditions |
| Cell-Free Systems | Open system allowing for direct manipulation, reduced cytotoxicity issues | Higher cost, lower overall protein yield compared to in vivo systems |
Emerging Research Avenues and Future Perspectives
Development of Novel Fluorinated Tryptophan Analogs with Tuned Properties
The synthesis of novel fluorinated tryptophan analogs is a burgeoning area of research, driven by the desire to modulate the physicochemical and biological properties of peptides and proteins. rsc.org By strategically placing fluorine atoms on the indole (B1671886) ring of tryptophan, researchers can influence factors such as hydrophobicity, electrostatic interactions, and conformational preferences. uni-regensburg.denih.gov
Recent advancements have focused on creating a diverse library of fluorinated tryptophans with varying degrees of fluorination and substitution patterns. nih.gov For instance, mono-, di-, tri-, and even tetrafluorinated tryptophan analogs have been synthesized to systematically study the impact of fluorine on peptide and protein structure and function. nih.gov These studies have demonstrated that progressive fluorination can significantly alter the electrostatic potential of the indole ring, thereby influencing crucial non-covalent interactions like π-π stacking and cation-π interactions. nih.gov
The development of these novel analogs is not limited to direct fluorination. Researchers are also exploring the introduction of fluorinated functional groups, such as trifluoromethyl (CF3), to further expand the range of accessible properties. nih.gov These efforts are paving the way for the rational design of peptides and proteins with enhanced stability, tailored binding affinities, and novel catalytic activities.
Table 1: Examples of Developed Fluorinated Tryptophan Analogs and Their Investigated Properties
| Fluorinated Tryptophan Analog | Investigated Property | Key Finding |
| 4, 5, 6, and 7-fluoro-tryptophan | Conformational propensities in peptides and proteins | Maintained expected conformational propensities on the µs time scale in molecular dynamics simulations. nih.gov |
| Mono-, di-, tri-, and tetrafluorinated tryptophans | Electrostatic component of π-π interactions in drug binding | Progressive fluorination decreased the affinity for drugs, highlighting the importance of electrostatic interactions. nih.gov |
| 5-fluoro-tryptophan | Protein-ligand binding and conformational changes | Successfully incorporated into JNK3 to study binding-induced conformational changes using 19F NMR. tntech.edu |
| 7-fluoro-tryptophan | Photoreactivity and fluorescent probe development | Undergoes photoinduced defluorination and crosslinking to a nearby phenylalanine, generating a bright fluorophore. nih.gov |
High-Throughput Synthesis and Screening Applications of Fluorinated Peptides
The growing library of fluorinated amino acids has necessitated the development of high-throughput synthesis and screening methods to fully explore their potential. Automated solid-phase peptide synthesis (SPPS) remains a cornerstone for the efficient production of peptides containing fluorinated residues. nih.govnih.gov Recent innovations in SPPS, such as microwave-assisted techniques and automated fast-flow synthesis, have significantly reduced synthesis times and improved the purity of the resulting fluorinated peptides. mtoz-biolabs.comamidetech.com
These advancements in synthesis are coupled with high-throughput screening platforms to rapidly assess the biological activities of large libraries of fluorinated peptides. researchgate.net One powerful technique is 19F Nuclear Magnetic Resonance (NMR) spectroscopy-based screening. acs.org The favorable properties of the 19F nucleus, including its 100% natural abundance and high sensitivity, make it an excellent probe for monitoring ligand binding and enzymatic activity. nih.govacs.org Competition-based 19F NMR screening methods, such as FAXS (fluorine chemical shift anisotropy and exchange for screening), allow for the rapid identification of high-affinity binders from complex mixtures. acs.org
The combination of rapid synthesis and efficient screening is accelerating the discovery of novel fluorinated peptides with therapeutic and diagnostic potential. These peptides are being investigated for a wide range of applications, including as enzyme inhibitors, antimicrobial agents, and tools for studying protein-protein interactions. uni-regensburg.demtoz-biolabs.com
Integration with Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding the effects of fluorination at the atomic level. nih.gov These methods provide valuable insights into how the incorporation of fluorine influences peptide conformation, stability, and interactions with other molecules. nih.govresearchgate.net
Force field parameters specifically developed for fluorinated amino acids have enabled accurate MD simulations of fluorinated proteins. nih.gov These simulations can predict the conformational propensities of fluorinated residues and calculate key properties such as fluorine relaxation rates, which can be directly compared with experimental 19F NMR data. nih.gov
Computational studies have been instrumental in elucidating the often subtle and complex effects of fluorination. For example, simulations have shown that fluorination can alter the electrostatic potential of aromatic rings, thereby modulating π-stacking interactions. acs.org MD simulations can also be used to study the impact of fluorination on the surrounding water network, which can have significant consequences for ligand binding and protein stability. nih.govacs.org The synergy between computational modeling and experimental studies is crucial for the rational design of fluorinated peptides and proteins with desired properties. nih.gov
Table 2: Applications of Computational Chemistry and Molecular Dynamics in Fluorinated Tryptophan Research
| Computational Method | Application | Key Insights |
| Molecular Dynamics (MD) Simulations | Investigating conformational states of D-tryptophan-containing peptides. | Revealed that the D-tryptophan-containing peptide assumed a more compact conformation with less structural variability. researchgate.net |
| Development of Force Field Parameters | Enabling accurate MD simulations of fluorinated proteins. | New parameters for AMBER ff15ipq allow for modeling of 4, 5, 6, and 7F-tryptophan and maintain expected conformational propensities. nih.gov |
| Quantum Chemical Calculations | Understanding the role of fluorine in protein-ligand binding. | Helps to disentangle and understand the magnitude of competing effects that a fluorine substituent can have on molecular properties. nih.gov |
| MD Simulations with Thermodynamic Integration | Analyzing the extraction of tryptophan with ionic liquids. | Calculated solvation free energies successfully reproduced experimental trends and highlighted the major role of water as a cosolvent. acs.org |
Advancements in Automated Synthesis and Incorporation Techniques
The efficient and site-specific incorporation of fluorinated amino acids into peptides and proteins is a key technological challenge. Recent advancements in both chemical and biological methods are addressing this challenge.
In the realm of chemical synthesis, automated peptide synthesizers have become increasingly sophisticated. nih.gov Modern instruments offer features such as heating and fast-flow technology, which can significantly improve the efficiency of incorporating non-canonical amino acids like N-Fmoc-7-F-DL-tryptophan. nih.govamidetech.com The development of novel coupling reagents and solid supports further enhances the capabilities of automated synthesis. researchgate.net
On the biological front, methods for the biosynthetic incorporation of fluorinated amino acids are gaining traction as a powerful alternative to chemical synthesis, especially for larger proteins. anu.edu.aupublish.csiro.au These methods often involve the use of auxotrophic bacterial strains that are unable to synthesize a specific natural amino acid. nih.gov By supplementing the growth media with a fluorinated analog, it is possible to achieve high levels of incorporation. researchgate.net Furthermore, genetic code expansion techniques, which utilize engineered aminoacyl-tRNA synthetase/tRNA pairs, allow for the site-specific incorporation of fluorinated amino acids in response to a unique codon. digitellinc.comdigitellinc.com These advancements are making it easier to produce proteins containing fluorinated tryptophan at specific positions, which is invaluable for detailed structure-function studies using techniques like 19F NMR. digitellinc.comdigitellinc.com
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-Fmoc-7-F-DL-tryptophan with high enantiomeric purity?
- Methodological Answer : Synthesis requires careful selection of fluorination reagents (e.g., Selectfluor®) and protection of the amino group using Fmoc-Cl. Chiral resolution via HPLC or enzymatic methods ensures enantiomeric purity. Validate purity using reverse-phase HPLC with a C18 column (e.g., Nucleosil 100-5 C18), as described for similar tryptophan derivatives, and confirm structural integrity via -NMR to verify fluorination at the 7-position .
Q. How can researchers validate the purity of this compound?
- Methodological Answer : Use a dual analytical approach:
- HPLC : Employ a gradient elution (e.g., 0.1% TFA in water/acetonitrile) with UV detection at 280 nm. Compare retention times against certified reference standards (e.g., USP N-Acetyl-dl-tryptophan RS) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and rule out impurities like de-Fmoc byproducts.
- Data Table :
| Parameter | Specification |
|---|---|
| Column | Nucleosil 100-5 C18 (5 µm) |
| Mobile Phase | 0.1% TFA in HO/MeCN |
| Retention Time | ~26–33 min (varies by analog) |
| Detection | UV at 280 nm |
Q. What stability challenges arise when storing this compound, and how can they be mitigated?
- Methodological Answer : The compound is sensitive to light, moisture, and acidic conditions. Store lyophilized powder at -20°C under argon. For solutions, use anhydrous DMSO or DMF and avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis, focusing on peaks corresponding to Fmoc cleavage or fluorine displacement .
Advanced Research Questions
Q. How does the 7-fluoro substitution in N-Fmoc-DL-tryptophan influence its interaction with indoleamine 2,3-dioxygenase (IDO) in immunosuppressive pathways?
- Methodological Answer : The 7-fluoro group may alter substrate binding to IDO, a tryptophan-catabolizing enzyme critical in immune tolerance. Design enzyme kinetics assays using recombinant IDO:
- Measure and with/without the fluorinated analog.
- Compare tryptophan depletion rates in T-cell proliferation assays (see murine pregnancy models in ). Fluorination could enhance resistance to enzymatic degradation, potentially modulating T-cell activity .
Q. How can conflicting data on the biological activity of fluorinated tryptophan analogs be resolved?
- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo). Address this by:
- Standardizing Assays : Use identical cell lines (e.g., Jurkat T-cells) and positive controls (e.g., 1-MT, an IDO inhibitor).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorination’s impact on IC values).
- Mechanistic Studies : Employ X-ray crystallography to compare binding modes of fluorinated vs. non-fluorinated analogs .
Q. What strategies optimize the use of this compound in peptide solid-phase synthesis (SPPS)?
- Methodological Answer : The Fmoc group is labile under basic conditions, requiring mild deprotection (e.g., 20% piperidine in DMF). Fluorination may increase steric hindrance; thus, optimize coupling using:
- Activating Reagents : HOBt/DIC for efficient amide bond formation.
- Side Reaction Mitigation : Monitor for β-sheet aggregation via IR spectroscopy and incorporate backbone-protecting groups (e.g., 2,4-dimethoxybenzyl).
Methodological Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC/IC. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report significance at α ≤ 0.05 and include confidence intervals to address variability in fluorinated compound bioavailability .
Q. How can researchers distinguish between fluorination-induced effects and Fmoc-related artifacts in cellular assays?
- Methodological Answer : Include two controls:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
